L-Aspartic acid-C13-1
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Overview
Description
L-Aspartic acid-C13-1, also known as [3-13C]Aspartic acid, is a stable isotope-labeled compound where the carbon-13 isotope is incorporated into the aspartic acid molecule. Aspartic acid is a non-essential amino acid that plays a crucial role in the biosynthesis of other amino acids and in the urea cycle. The labeled version, this compound, is primarily used in scientific research as a tracer for studying metabolic pathways and enzyme activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
L-Aspartic acid-C13-1 can be synthesized through various methods, including chemical synthesis and biosynthesis. One common method involves the incorporation of carbon-13 into the aspartic acid molecule using labeled precursors. For instance, fumaric acid labeled with carbon-13 can be converted to this compound using aspartase enzyme .
Industrial Production Methods
In industrial settings, this compound is often produced through microbial fermentation. This involves the use of genetically engineered microorganisms that can incorporate carbon-13 into the aspartic acid during their metabolic processes. The product is then extracted and purified using techniques such as isoelectric point titration and chromatography .
Chemical Reactions Analysis
Types of Reactions
L-Aspartic acid-C13-1 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to oxaloacetate.
Reduction: It can be reduced to form aspartate derivatives.
Substitution: It can participate in substitution reactions to form N-substituted aspartic acids.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like ethylenediamine and arylalkylamines are used under mild conditions.
Major Products
Oxidation: Oxaloacetate
Reduction: Aspartate derivatives
Substitution: N-substituted aspartic acids
Scientific Research Applications
L-Aspartic acid-C13-1 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in studying metabolic pathways and enzyme kinetics.
Biology: Helps in understanding amino acid metabolism and protein synthesis.
Medicine: Used in pharmacokinetic studies to track the distribution and metabolism of drugs.
Industry: Employed in the production of labeled compounds for research and development
Mechanism of Action
L-Aspartic acid-C13-1 exerts its effects by participating in metabolic pathways where it acts as a substrate for various enzymes. The incorporation of carbon-13 allows researchers to track its movement and transformation within biological systems. This helps in understanding the molecular targets and pathways involved in its metabolism .
Comparison with Similar Compounds
Similar Compounds
- L-Glutamic acid-5-13C
- L-Lysine-6-13C dihydrochloride
- L-Tyrosine-(phenyl-4-13C)
Uniqueness
L-Aspartic acid-C13-1 is unique due to its specific labeling at the carbon-13 position, which makes it particularly useful for studying specific metabolic pathways involving aspartic acid. Its stable isotope labeling provides high sensitivity and specificity in tracing studies compared to other similar compounds .
Properties
Molecular Formula |
C4H7NO4 |
---|---|
Molecular Weight |
134.10 g/mol |
IUPAC Name |
(2S)-2-amino(313C)butanedioic acid |
InChI |
InChI=1S/C4H7NO4/c5-2(4(8)9)1-3(6)7/h2H,1,5H2,(H,6,7)(H,8,9)/t2-/m0/s1/i1+1 |
InChI Key |
CKLJMWTZIZZHCS-IJGDANSWSA-N |
Isomeric SMILES |
[13CH2]([C@@H](C(=O)O)N)C(=O)O |
Canonical SMILES |
C(C(C(=O)O)N)C(=O)O |
Origin of Product |
United States |
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